![molecular formula C17H21N3O4 B2856102 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide CAS No. 1775497-97-6](/img/structure/B2856102.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

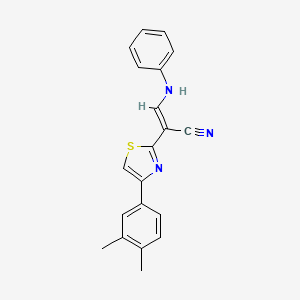

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, also known as 2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl acetamide, is a synthetic compound with potential applications in the field of pharmaceuticals. It is a member of the diazaspirodecane family of compounds, which have found use in a variety of medicinal applications. This compound has been studied for its ability to modulate the activity of certain proteins, as well as its potential use as an anti-inflammatory agent. In 5]dec-3-yl)-N-(2-ethylphenyl)acetamide.

Applications De Recherche Scientifique

Synthesis and Biological Activity

A variety of acetamides, including structures derived from diazaspiro decanones, have been synthesized and studied for their potential biological activities. For instance, the synthesis and pharmacological evaluation of acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles have shown anti-inflammatory and analgesic activities, suggesting the potential medicinal applications of similar compounds in treating pain and inflammation without the side effects associated with traditional NSAIDs (Mazzone et al., 1987).

Antihypertensive and Adrenergic Activity

Compounds with a diazaspiro[4.5]decan structure have been investigated for their antihypertensive properties. Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has identified certain derivatives as potent alpha-adrenergic blockers, which could lower blood pressure by inhibiting alpha-1 and alpha-2 adrenoceptors. These findings open up possibilities for the development of new antihypertensive medications with specific receptor targeting capabilities (Caroon et al., 1981).

Antimicrobial Potential

In silico studies have explored the antimicrobial potential of non-antibiotic drugs, including acetaminophen and ibuprofen, against red complex pathogens. This approach can be applied to other compounds, such as 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, to discover new antimicrobial agents that target vital proteins involved in the cellular processes of pathogens (Jayaseelan, 2019).

Chemoselective Synthesis

Research into the chemoselective acetylation of aminophenols using immobilized lipase has demonstrated the efficient synthesis of intermediates like N-(2-hydroxyphenyl)acetamide. This process highlights the potential for utilizing biocatalysts in the selective modification of similar compounds, optimizing the synthesis route for pharmaceutical intermediates (Magadum & Yadav, 2018).

Mécanisme D'action

Target of Action

The compound, 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide, is a derivative of 2,8-diazaspiro[4.5]decan-1-one . It has been identified as a selective inhibitor of TYK2/JAK1 , which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for many biological processes, including cell growth, immune response, and inflammation.

Mode of Action

The compound interacts with its targets, TYK2 and JAK1, by binding to their active sites and inhibiting their enzymatic activity . This prevents the phosphorylation and activation of STAT proteins, thereby blocking the JAK-STAT signaling pathway.

Biochemical Pathways

The inhibition of the JAK-STAT pathway by this compound affects several downstream effects. It can modulate immune response and inflammation, potentially leading to therapeutic effects in diseases such as autoimmune disorders and cancers where this pathway is often dysregulated .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can alter cellular responses to various stimuli, potentially leading to changes in cell growth, differentiation, and immune response.

Propriétés

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-12-5-3-4-6-13(12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXRFAOSBAUKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)

![3-(Pyridin-3-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2856022.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856037.png)

![3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole](/img/structure/B2856039.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)